molecular formula C17H15NO2 B15212201 2-Benzyl-N-phenylsuccinimide CAS No. 55609-63-7

2-Benzyl-N-phenylsuccinimide

Cat. No.: B15212201
CAS No.: 55609-63-7
M. Wt: 265.31 g/mol
InChI Key: RGGPNVTYTRJZMX-UHFFFAOYSA-N
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Description

2-Benzyl-N-phenylsuccinimide is an organic compound with the molecular formula C17H15NO2. It is a derivative of succinimide, characterized by the presence of a benzyl group and a phenyl group attached to the nitrogen atom of the succinimide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-N-phenylsuccinimide typically involves the reaction of succinic anhydride with aniline to form an amidoacid intermediate. This intermediate is then cyclized to form the succinimide ring. The reaction conditions often involve the use of dehydrating agents such as acetic anhydride in an anhydrous solvent like acetone .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-N-phenylsuccinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .

Scientific Research Applications

2-Benzyl-N-phenylsuccinimide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antitumor and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers and other materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzyl-N-phenylsuccinimide include:

Uniqueness

This compound is unique due to the presence of both benzyl and phenyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

55609-63-7

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-benzyl-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H15NO2/c19-16-12-14(11-13-7-3-1-4-8-13)17(20)18(16)15-9-5-2-6-10-15/h1-10,14H,11-12H2

InChI Key

RGGPNVTYTRJZMX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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